molecular formula C14H24O3 B10765025 4-((1R,5S)-2-oxo-5-pentylcyclopentyl)butanoicacid

4-((1R,5S)-2-oxo-5-pentylcyclopentyl)butanoicacid

Cat. No.: B10765025
M. Wt: 240.34 g/mol
InChI Key: YOVLYUUTFBTGPZ-NWDGAFQWSA-N
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Description

CAY10695 is a 14-carbon cyclopentanone compound that is structurally related to a variety of plant oxylipinsThis compound is biosynthesized in plants from linoleic acid and is part of the jasmonic acid pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

CAY10695 can be synthesized through the reduction of cyclopentenones to cyclopentanones. This process involves the use of reductases, which are enzymes that facilitate the reduction reaction.

Industrial Production Methods

There is limited information available on the industrial production methods for CAY10695. it is likely that the compound is produced in small quantities for research purposes rather than on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

CAY10695 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce different oxylipins, while reduction reactions yield cyclopentanones .

Scientific Research Applications

CAY10695 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CAY10695 is not well-documented. it is known to be structurally related to plant oxylipins, which are involved in various physiological processes in plants. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

CAY10695 is similar to other cyclopentanone compounds, such as:

    CAY10696: Another cyclopentanone compound with similar structural features.

    Phytoenoic Acid: A related oxylipin biosynthesized in plants.

    Phytodienoic Acid: Another oxylipin involved in the jasmonic acid pathway.

The uniqueness of CAY10695 lies in its specific structure and its role in the jasmonic acid pathway, which distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

4-[(1R,5S)-2-oxo-5-pentylcyclopentyl]butanoic acid

InChI

InChI=1S/C14H24O3/c1-2-3-4-6-11-9-10-13(15)12(11)7-5-8-14(16)17/h11-12H,2-10H2,1H3,(H,16,17)/t11-,12+/m0/s1

InChI Key

YOVLYUUTFBTGPZ-NWDGAFQWSA-N

Isomeric SMILES

CCCCC[C@H]1CCC(=O)[C@@H]1CCCC(=O)O

Canonical SMILES

CCCCCC1CCC(=O)C1CCCC(=O)O

Origin of Product

United States

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